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Introduction
Quinolactacin A is a fungal metabolite first isolated from Penicillium sp. EPF-6.[1] As a

member of the quinolone class of compounds, it has garnered significant interest within the

scientific community due to its intriguing chemical architecture and diverse biological activities.

[2] Quinolactacins feature a novel quinolone skeleton fused with a γ-lactam ring, a potential

pharmacophore for conditions such as cancer and Alzheimer's disease.[3] Furthermore, these

compounds have demonstrated a broad spectrum of therapeutic possibilities, including

antibacterial, anti-proliferative, antioxidant, antimalarial, and antiviral activities.

The unambiguous structural determination of Quinolactacin A is paramount for understanding

its structure-activity relationships and for guiding synthetic derivatization efforts in drug

discovery. This application note provides a comprehensive overview of the analytical strategies

and detailed protocols for the structural elucidation of Quinolactacin A, leveraging the power

of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry

(HRMS).
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Part 1: The Strategic Approach to Structural
Elucidation
The structural elucidation of a novel natural product like Quinolactacin A is a systematic

process of piecing together a molecular puzzle. The overall workflow is designed to first

determine the molecular formula and then to assemble the connectivity of the atoms and define

their spatial arrangement.

The Causality Behind Experimental Choices
Mass Spectrometry for Molecular Formula and Initial Structural Clues: The first step is to

determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the

gold standard for this, providing a highly accurate mass measurement of the parent ion. This

allows for the confident determination of the molecular formula. Tandem mass spectrometry

(MS/MS) is then employed to induce fragmentation of the molecule. The resulting fragment

ions provide crucial information about the substructures present in the molecule, such as the

quinolone core and the side chains.

¹H and ¹³C NMR for the Carbon-Hydrogen Framework: While MS provides the formula, NMR

spectroscopy reveals the precise connectivity of the atoms.

¹H NMR: This experiment identifies all the hydrogen atoms in the molecule, their chemical

environments, and their proximity to other hydrogen atoms through spin-spin coupling.

¹³C NMR: This experiment identifies all the unique carbon atoms in the molecule. The

chemical shift of each carbon provides information about its functional group (e.g.,

carbonyl, aromatic, aliphatic).

2D NMR for Assembling the Pieces: Two-dimensional NMR experiments are the key to

connecting the individual atoms into a complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to

each other, typically those separated by two or three bonds. This allows for the tracing out

of spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each

proton signal with the carbon atom to which it is directly attached. This is a powerful tool
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for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative

experiments for determining the overall carbon skeleton. It shows correlations between

protons and carbons that are two or three bonds away, allowing for the connection of the

spin systems identified in the COSY experiment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that

are close to each other in space, even if they are not directly connected through bonds.

This is crucial for determining the stereochemistry and conformation of the molecule.

The following diagram illustrates the logical workflow for the structural elucidation of

Quinolactacin A.
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Caption: Workflow for the structural elucidation of Quinolactacin A.

Part 2: Experimental Protocols
Protocol 1: Sample Preparation
For accurate and reproducible results, proper sample preparation is critical. The following is a

general protocol for the extraction and purification of Quinolactacin A from a fungal culture.
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Fungal Culture and Extraction:

Culture Penicillium sp. in a suitable liquid medium.

After an appropriate incubation period, separate the mycelia from the culture broth by

filtration.

Extract the culture broth with an organic solvent such as ethyl acetate.

Extract the mycelia with a solvent mixture like methanol/dichloromethane.

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain

the crude extract.

Chromatographic Purification:

Subject the crude extract to column chromatography on silica gel, eluting with a gradient

of hexane and ethyl acetate.

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing

the compound of interest.

Perform further purification using high-performance liquid chromatography (HPLC),

preferably on a C18 column with a mobile phase of acetonitrile and water, to obtain pure

Quinolactacin A.

Protocol 2: NMR Analysis
Sample Preparation for NMR:

Dissolve 5-10 mg of pure Quinolactacin A in approximately 0.6 mL of a deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.
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NMR Data Acquisition:

Acquire all NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a

constant temperature (e.g., 298 K).

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

COSY: Acquire a gradient-enhanced COSY45 or COSY90 experiment to identify proton-

proton couplings.

HSQC: Acquire a gradient-enhanced HSQC experiment optimized for one-bond J(CH)

coupling constants (typically ~145 Hz) to determine direct carbon-proton correlations.

HMBC: Acquire a gradient-enhanced HMBC experiment with a long-range coupling delay

optimized for 2-3 bond J(CH) correlations (typically 6-10 Hz) to establish long-range

connectivity.

NOESY: Acquire a 2D NOESY experiment with a mixing time of 500-800 ms to identify

through-space correlations.

Protocol 3: Mass Spectrometry Analysis
Sample Preparation for Mass Spectrometry:

Prepare a dilute solution of pure Quinolactacin A (approximately 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

LC-HRMS and MS/MS Data Acquisition:

Inject the sample into a liquid chromatography system coupled to a high-resolution mass

spectrometer (e.g., Orbitrap or Q-TOF).

Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both

containing 0.1% formic acid to promote protonation.
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HRMS: Acquire full scan mass spectra in positive ion mode over a mass range of m/z 100-

1000 with high resolution (>60,000) to determine the accurate mass of the protonated

molecule [M+H]⁺.

MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the [M+H]⁺ ion

of Quinolactacin A. Use a collision energy (e.g., 10-40 eV) to induce fragmentation and

acquire the product ion spectrum.

Part 3: Data Analysis and Interpretation
Mass Spectrometry Data
The molecular formula of Quinolactacin A was determined to be C₁₆H₁₈N₂O₂ by Fast Atom

Bombardment Mass Spectrometry (FAB-MS) and NMR spectral analyses.[3] High-resolution

mass spectrometry provides a more precise confirmation of the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for Quinolactacin A

Ion Calculated m/z Observed m/z

[M+H]⁺ 271.1441 271.1440

[M+Na]⁺ 293.1260 Not Reported

Note: The observed m/z is based on publicly available LC-MS data. The calculated m/z is for

the molecular formula C₁₆H₁₉N₂O₂⁺.

The fragmentation pattern obtained from MS/MS experiments provides valuable insights into

the structure of Quinolactacin A. The following diagram illustrates a plausible fragmentation

pathway.
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Caption: Proposed ESI-MS/MS fragmentation of Quinolactacin A.

NMR Spectroscopy Data
The complete assignment of the ¹H and ¹³C NMR spectra is achieved through the combined

analysis of 1D and 2D NMR data. While the specific chemical shifts and coupling constants for

Quinolactacin A are not readily available in the public domain, the expected ranges for the key

structural motifs are presented below.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Quinolactacin A

Proton(s)
Expected Chemical Shift
(ppm)

Multiplicity

Aromatic Protons 7.0 - 8.5 d, t, m

N-CH₃ ~3.5 s

Aliphatic Protons 0.8 - 2.5 s, d, t, q, m

NH Proton 8.0 - 11.0 s (broad)
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Table 3: Expected ¹³C NMR Chemical Shift Ranges for Quinolactacin A

Carbon(s) Expected Chemical Shift (ppm)

Carbonyl (C=O) 160 - 180

Aromatic Carbons 110 - 150

N-CH₃ ~30

Aliphatic Carbons 10 - 60

The detailed analysis of COSY, HSQC, and HMBC spectra would allow for the complete

assignment of all proton and carbon signals and the establishment of the overall connectivity of

the molecule. The NOESY spectrum would then be used to confirm the relative

stereochemistry of the chiral centers.

Conclusion
The combination of high-resolution mass spectrometry and a suite of 1D and 2D NMR

experiments provides a powerful and robust workflow for the complete structural elucidation of

complex natural products like Quinolactacin A. This application note outlines the key

experimental considerations and provides detailed protocols that can be adapted by

researchers in natural product chemistry, medicinal chemistry, and drug development to

confidently characterize novel compounds. The structural information obtained is fundamental

for advancing our understanding of the biological activity of Quinolactacin A and for the

rational design of new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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